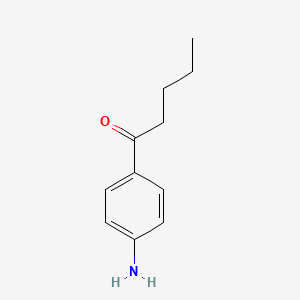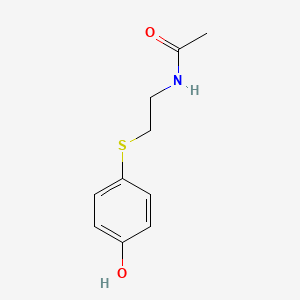
N-Acetil-4-S-cisteaminilfenol
Descripción general
Descripción
N-Acetyl-4-S-cysteaminylphenol, also known as N-Acetyl-4-S-cysteaminylphenol, is a useful research compound. Its molecular formula is C10H13NO2S and its molecular weight is 211.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Acetyl-4-S-cysteaminylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-4-S-cysteaminylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tratamiento de los trastornos de hiperpigmentación
NCAP se ha utilizado en el tratamiento de trastornos de hiperpigmentación epidérmica como el melasma. Actúa como un sustrato alternativo para la tirosinasa, una enzima crucial en la síntesis de melanina, modulando así la pigmentación de la piel .
Estudios Antimelanoma
Debido a su similitud estructural con la tirosina, NCAP es específicamente activo en las células que sintetizan melanina. Se ha estudiado su potencial en tratamientos anti-melanoma, mostrando citotoxicidad selectiva en melanocitos que producen activamente eumelanina .
Agente despigmentante para uso cosmético
Como agente despigmentante, NCAP se ha explorado por su eficacia en aplicaciones cosméticas. Puede ayudar a controlar afecciones como el melasma, proporcionando un tono de piel más uniforme al reducir la concentración de melanina .
Citotoxicidad selectiva en melanocitos
NCAP exhibe efectos citotóxicos selectivos en los melanocitos, que son las células productoras de pigmento. Esta propiedad es particularmente útil para dirigirse a los melanocitos en las regiones foliculares de la piel sin afectar a los queratinocitos circundantes .
Inhibición de la síntesis de melanina
NCAP sirve como sustrato de la tirosinasa y, al exponerse a la tirosinasa, forma un pigmento similar a la melanina. Este proceso puede aprovecharse para inhibir la síntesis de melanina, lo que es beneficioso para tratar los trastornos de la pigmentación .
Desarrollo de agentes quimioterapéuticos
La capacidad del compuesto para acumularse selectivamente en las células de melanoma lo convierte en un modelo prometedor para el desarrollo de nuevos agentes quimioterapéuticos. Su acción a través de la vía metabólica de la síntesis de melanina ofrece un enfoque específico para el tratamiento del melanoma .
Mejoramiento de las enfermedades de la complexión de la piel
NCAP puede regular varios procesos en el complejo mecanismo de la pigmentación de la piel, como la inhibición directa de las enzimas melanogénicas y la alteración de la pigmentación constitutiva. Esto lo convierte en un tratamiento potencial para las enfermedades de la complexión de la piel .
Mejora de la solubilidad en agua para la formulación de fármacos
La forma modificada de NCAP, que aumenta la solubilidad en agua, sugiere su utilidad en la formulación de fármacos. La mayor solubilidad puede mejorar la administración y la eficacia de los tratamientos que involucran NCAP .
Mecanismo De Acción
- Role : It serves as an alternative substrate for tyrosinase, a key enzyme involved in melanin production .
- Resulting Changes : This o-quinone can alkylate cellular nucleophiles, interfering with cell growth and proliferation .
- The melanin synthesis process involves exporting structural proteins from the endoplasmic reticulum and fusing them with melanosome-specific regulatory glycoproteins in coated vesicles from the Golgi apparatus .
- NCAP’s depigmenting effect leads to:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
N-Acetyl-4-S-cysteaminylphenol plays a significant role in biochemical reactions, particularly in melanin-synthesizing cells. It interacts with tyrosinase, serving as an alternative substrate . This interaction leads to the formation of a melanin-like pigment, which is crucial in its depigmenting action . Additionally, it has been shown to interact with glutathione, influencing its depigmenting potency .
Cellular Effects
N-Acetyl-4-S-cysteaminylphenol has notable effects on various cell types and cellular processes. In melanocytes, it reduces the number of functioning melanocytes and the transfer of melanosomes to keratinocytes . This reduction leads to visible depigmentation. Furthermore, it has been observed to selectively accumulate in melanoma tissues, indicating its potential as an anti-melanoma agent .
Molecular Mechanism
At the molecular level, N-Acetyl-4-S-cysteaminylphenol exerts its effects by inhibiting tyrosinase activity . This inhibition slows down melanin production, leading to depigmentation . Additionally, it acts as an alkylating agent in melanoma tissues, enhancing its therapeutic index when combined with other agents like buthionine sulfoximine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetyl-4-S-cysteaminylphenol have been observed over time. Studies have shown that visible changes in melanoderma can be seen within 2 to 4 weeks of daily topical application . The compound is stable and less irritating compared to other depigmenting agents like hydroquinone .
Dosage Effects in Animal Models
The effects of N-Acetyl-4-S-cysteaminylphenol vary with different dosages in animal models. In black mice, it showed dose-dependent depigmenting potency, with higher doses leading to more significant depigmentation . At high doses, it can cause adverse effects, such as a decrease in tissue glutathione content .
Metabolic Pathways
N-Acetyl-4-S-cysteaminylphenol is involved in the metabolic pathway of melanin synthesis. It acts as a substrate for tyrosinase, leading to the formation of melanin-like pigments . This pathway is crucial for its depigmenting and anti-melanoma effects .
Transport and Distribution
Within cells and tissues, N-Acetyl-4-S-cysteaminylphenol is selectively accumulated in melanoma tissues . This selective accumulation is mediated by covalent binding to melanoma tissues, enhancing its therapeutic potential .
Subcellular Localization
N-Acetyl-4-S-cysteaminylphenol is localized within melanosomes, the specialized organelles in melanocytes responsible for melanin synthesis . This localization is crucial for its function as a depigmenting agent and its selective toxicity to melanoma cells .
Propiedades
IUPAC Name |
N-[2-(4-hydroxyphenyl)sulfanylethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8(12)11-6-7-14-10-4-2-9(13)3-5-10/h2-5,13H,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPFDQAWKAWHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238473 | |
| Record name | N-Acetyl-4-S-cysteaminylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91281-32-2 | |
| Record name | N-Acetyl-4-S-cysteaminylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091281322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-4-S-cysteaminylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
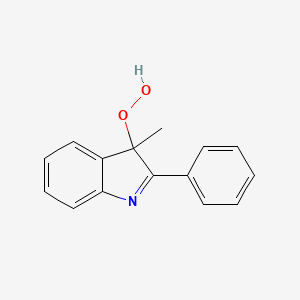


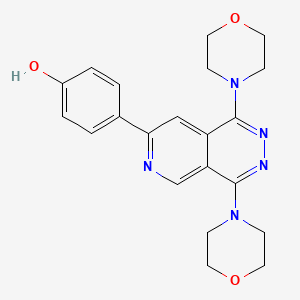
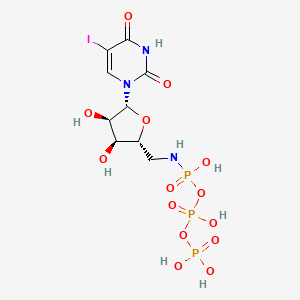

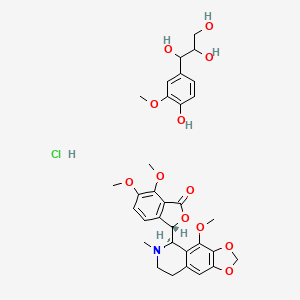

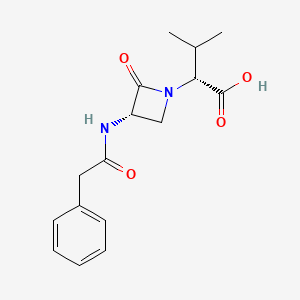
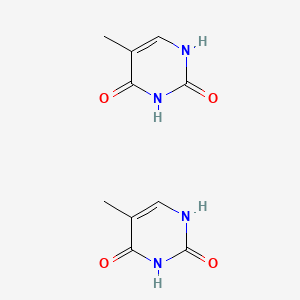
![3-[(3S,5R,8R,9S,10R,13R,17R)-14-hydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1212333.png)

